molecular formula C18H16N2O2 B2631776 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1161124-40-8

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2631776
CAS No.: 1161124-40-8
M. Wt: 292.338
InChI Key: CQHAKYJLWGGCEU-UHFFFAOYSA-N
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Description

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes a quinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a benzamide group, which is a benzene ring attached to an amide group.

Biochemical Analysis

Biochemical Properties

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, quinoline derivatives have been shown to interact with enzymes involved in oxidative stress responses and inflammation . The compound’s interaction with these enzymes can modulate their activity, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, quinoline derivatives have been found to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that quinoline derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, quinoline derivatives are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its localization and accumulation, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Group: The benzamide group can be introduced by reacting the quinoline derivative with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, alcohols, pyridine as base, dichloromethane as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds have a similar quinoline core but with a hydroxyl group at the 4-position.

    2-chloroquinoline-3-carbaldehyde: This compound has a chloro group at the 2-position and an aldehyde group at the 3-position.

    Indole derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in the five-membered ring.

Uniqueness

2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of both methyl groups and the benzamide moiety can influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-5-3-4-6-15(11)18(22)19-13-7-8-14-12(2)9-17(21)20-16(14)10-13/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHAKYJLWGGCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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